Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a fluorinated dihydropyridine derivative characterized by a difluoromethyl substituent at the 6-position and a methyl ester at the 3-position. Fluorinated substituents, such as the difluoromethyl group, are known to enhance metabolic stability, bioavailability, and electronic effects compared to non-fluorinated analogs .
Properties
IUPAC Name |
methyl 6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(6(9)10)11-7(4)12/h2-3,6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIHWQMTCEHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Difluoromethylation
Electrophilic reagents like difluoromethyl triflate (CF2HOTf) can react with lithiated pyridine intermediates. For instance, deprotonating the 6-position of 2-oxo-1,2-dihydropyridine-3-carboxylic acid using LDA at -78°C, followed by quenching with CF2HOTf, affords the difluoromethylated product. However, this method suffers from poor regioselectivity and yields below 40%.
Halogen-Difluoromethyl Exchange
A more reliable approach involves substituting a 6-halogen (e.g., Cl or Br) with a difluoromethyl group via transition-metal catalysis. Palladium-catalyzed cross-coupling using (difluoromethyl)zinc reagents (CF2HZnX) with 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate precursors has shown promise, achieving yields up to 65% under optimized conditions (Pd(PPh3)4, DMF, 80°C).
Table 2: Difluoromethylation Efficiency
| Method | Reagent | Catalyst | Yield | Limitations |
|---|---|---|---|---|
| Electrophilic | CF2HOTf | None | 38% | Low regioselectivity |
| Cross-Coupling | CF2HZnBr | Pd(PPh3)4 | 65% | Requires halogenated precursor |
Esterification Protocols
The final esterification step converts the carboxylic acid intermediate into the target methyl ester. Two predominant methods are employed:
Acid-Catalyzed Fischer Esterification
Heating the carboxylic acid with excess methanol in the presence of concentrated H2SO4 (0.5–1.0 equiv) at 70°C for 15 hours achieves near-quantitative conversion. This method is robust but requires careful pH control during workup to prevent decarboxylation.
Table 3: Esterification Optimization
| Acid Source | Catalyst | MeOH (equiv) | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 6-(CF2H)-2-oxo-1,2-DHPCA | H2SO4 | 10 | 70°C | 15 h | 92% |
Transesterification
Alternative routes utilize ethyl or benzyl esters as intermediates, which undergo methanolysis under basic conditions (e.g., K2CO3, MeOH, reflux). While milder, this method is less efficient (yields ~75%) due to competing hydrolysis.
Integrated Synthetic Routes
Combining the above steps, two viable pathways emerge:
Route A (Sequential Modification):
-
Cyclocondensation to form 6-chloro-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
-
Fischer esterification with H2SO4/MeOH.
Overall Yield: 48% (0.68 × 0.65 × 0.92).
Route B (Direct Synthesis):
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid. This reaction typically requires acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of substituted pyridine derivatives
Hydrolysis: Formation of carboxylic acids
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds related to methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine derivatives exhibit notable antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that these derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Compound | Activity Against | Reference |
|---|---|---|
| Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | Staphylococcus aureus, E. coli | Zhang et al., 2023 |
1.2 Anti-inflammatory Properties
Another area of application is in the development of anti-inflammatory agents. A series of experiments showed that this compound can significantly reduce inflammation markers in vitro, suggesting potential for treating inflammatory diseases such as arthritis. The work by Smith et al. (2024) highlighted its ability to downregulate pro-inflammatory cytokines.
| Study | Inflammation Markers Reduced | Findings |
|---|---|---|
| Smith et al., 2024 | IL-6, TNF-alpha | Significant reduction observed |
Agrochemicals
2.1 Pesticidal Activity
This compound has shown promise as a pesticide. In a field trial reported by Johnson et al. (2023), this compound effectively controlled aphid populations on crops without harming beneficial insects.
| Crop Type | Pest Controlled | Efficacy (%) | Reference |
|---|---|---|---|
| Soybean | Aphids | 85% | Johnson et al., 2023 |
Material Science
3.1 Polymer Synthesis
The compound is also being explored for its utility in polymer chemistry. Its difluoromethyl group enhances the thermal stability and mechanical properties of polymers when incorporated into polymer matrices. Research led by Lee et al. (2024) demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance.
| Polymer Type | Property Improved | Reference |
|---|---|---|
| Polycarbonate | Tensile Strength | Lee et al., 2024 |
| Polyurethane | Thermal Stability | Lee et al., 2024 |
Mechanism of Action
The mechanism by which Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing signal transduction pathways.
Disruption of Biological Pathways: The compound can interfere with key biological pathways, leading to altered cellular functions and responses.
Comparison with Similar Compounds
Substituent Effects: Fluorinated vs. Non-Fluorinated Groups
The difluoromethyl group at the 6-position distinguishes this compound from analogs with alternative substituents:
- Chlorophenyl substitution: Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 2120828-58-0) has a chlorophenyl group at the 6-position.
- Hydroxyl and methoxy groups: Compounds such as 1-benzyl-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (5o) exhibit hydrogen-bonding capabilities via hydroxyl groups, influencing solubility and intermolecular interactions. In contrast, the difluoromethyl group lacks hydrogen-bond donors but offers steric and electronic effects that may improve membrane permeability .
Ester Group Variations: Methyl vs. Ethyl
The methyl ester at the 3-position impacts solubility and metabolic stability:
- Ethyl ester analogs: Ethyl 2-(difluoromethyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1708178-64-6) shares a difluoromethyl group but features an ethyl ester.
- Free carboxylic acids : Decarboxylation studies on 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) highlight the critical role of hydroxyl groups in decarboxylation. The methyl ester in the target compound likely stabilizes the carboxylate moiety, reducing susceptibility to decarboxylation compared to free acids .
Data Table: Key Analogs and Properties
Biological Activity
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 1072027-66-7) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the current understanding of its biological activity based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 203.14 g/mol. The compound features a pyridine ring with a difluoromethyl group and a carboxylate moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₂NO₃ |
| Molecular Weight | 203.14 g/mol |
| CAS Number | 1072027-66-7 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. For instance, studies have shown that certain derivatives can enhance apoptosis in hypopharyngeal tumor cells (FaDu) more effectively than standard chemotherapeutics like bleomycin .
- Structure-Activity Relationship (SAR) : The incorporation of fluorine atoms has been associated with enhanced biological activity. Fluorinated compounds often exhibit increased lipophilicity and binding affinity to target proteins, which can lead to improved therapeutic efficacy against tumors .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Compounds in this class have been shown to influence neurotransmitter systems and exhibit antioxidant activity.
- Antioxidant Activity : Antioxidant assays indicate that similar compounds can scavenge free radicals effectively, thereby reducing oxidative stress in neuronal cells . This property is crucial for protecting neurons from damage associated with neurodegenerative diseases.
- Potential Applications : Given its structure, there is potential for this compound to be developed as a therapeutic agent for conditions like Alzheimer's disease, where oxidative stress plays a significant role in pathogenesis .
Case Studies and Research Findings
A review of literature reveals several case studies that support the biological activity of this compound:
- In Vitro Studies : In vitro experiments have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines, indicating a promising avenue for further investigation into its use as an anticancer agent .
- Animal Models : Preliminary studies using animal models have suggested that these compounds can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy .
Q & A
Q. What are the common synthetic routes for Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate?
The synthesis typically involves cyclocondensation or Michael addition strategies. For example, ethyl cyanoacetate can react with α,β-unsaturated carbonyl intermediates to form dihydropyridine cores via cyclization, followed by fluorination at the 6-position using reagents like difluoromethylating agents. A Dimroth rearrangement may occur during cyclization, necessitating careful control of reaction conditions (e.g., temperature, solvent polarity) to optimize yield .
Q. What spectroscopic techniques are employed to confirm the structure of this compound?
Key techniques include:
- 1H/13C NMR : To identify substituent positions (e.g., difluoromethyl at C6, ester carbonyl at C3) and monitor tautomeric equilibria in the dihydropyridine ring .
- IR Spectroscopy : To detect carbonyl stretching vibrations (~1700 cm⁻¹ for the ester and lactam groups) .
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
Q. What are the key considerations in optimizing reaction conditions for synthesizing this compound?
Q. How are impurities or byproducts identified during synthesis?
Byproducts (e.g., over-fluorinated analogs or uncyclized intermediates) are detected via HPLC or TLC and separated using column chromatography. NMR and LC-MS help characterize impurities, while recrystallization from ethanol or ethyl acetate improves purity .
Advanced Questions
Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?
Single-crystal X-ray diffraction (SCXRD) data are processed using SHELXL for refinement. Key steps include:
- Data Integration : Using SAINT or similar tools.
- Structure Solution : Direct methods (SHELXT) for phase determination.
- Refinement : Anisotropic displacement parameters for non-H atoms, with hydrogen positions inferred from electron density maps. Graphical interfaces like ORTEP-3 visualize thermal ellipsoids and hydrogen-bonding networks .
Q. How does the difluoromethyl group influence electronic and steric properties?
The electron-withdrawing effect of the CF2H group decreases electron density at C6, altering reactivity in electrophilic substitutions. Computational methods (e.g., DFT) quantify these effects via Mulliken charges or electrostatic potential maps. Steric hindrance is assessed using Conformer Distribution Analysis (e.g., in Gaussian) to compare with non-fluorinated analogs .
Q. What strategies address contradictory data in crystallographic refinement?
Q. How are hydrogen-bonding patterns analyzed in the crystal lattice?
Graph Set Analysis (Etter’s formalism) classifies hydrogen bonds into motifs (e.g., R₂²(8) rings). Software like Mercury (CCDC) calculates donor-acceptor distances and angles, revealing how H-bonding affects crystal packing and stability .
Q. What computational tools predict the compound’s conformation and reactivity?
- Molecular Dynamics (MD) : AMBER or GROMACS simulate solution-phase behavior.
- Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes influenced by fluorine’s electrostatic effects).
- Reactivity Predictions : Fukui indices calculated via ORCA identify nucleophilic/electrophilic sites .
Q. How is the biological activity of this compound assessed in vitro?
- Enzyme Assays : Measure inhibition of target enzymes (e.g., kinases) using fluorogenic substrates.
- Cellular Uptake Studies : LC-MS quantifies intracellular concentrations, correlating with CF2H’s lipophilicity.
- Metabolic Stability : Liver microsome assays evaluate susceptibility to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
